

# Emvododstat: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, emvododstat depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism of action leads to the arrest of cell cycle progression and inhibition of proliferation in rapidly dividing cells, such as cancer cells and activated lymphocytes.[3] Emvododstat is currently under clinical investigation for the treatment of various diseases, including acute myeloid leukemia (AML) and COVID-19.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of emvododstat, compiled from available preclinical and clinical data.

#### **Pharmacokinetics**

**Emvododstat** has been characterized in several preclinical species and in human clinical trials. It is orally bioavailable and exhibits a generally slow absorption profile.[3][5]

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in mice, rats, dogs, and rhesus monkeys have demonstrated that **emvododstat** is absorbed after oral administration, with time to maximum plasma



concentration (Tmax) ranging from 2 to 5 hours.[3][5] In rhesus monkeys, oral administration of **emvododstat** led to a rapid increase in plasma concentrations, peaking at approximately 2 hours post-dose.[1][6] This was accompanied by a corresponding increase in the plasma levels of dihydroorotate (DHO), the substrate of DHODH, indicating rapid target engagement and enzyme inhibition.[1][6]

Table 1: Preclinical Pharmacokinetic Parameters of **Emvododstat** 

| Species       | Dose          | Route | Tmax (h) |
|---------------|---------------|-------|----------|
| Mouse         | Not Specified | Oral  | ~2-5     |
| Rat           | Not Specified | Oral  | ~2-5     |
| Dog           | Not Specified | Oral  | ~2-5     |
| Rhesus Monkey | Not Specified | Oral  | ~2       |

Note: Specific Cmax, AUC, and half-life data from these preclinical studies are not publicly available in the reviewed literature.

## **Clinical Pharmacokinetics**

In human clinical trials involving over 300 healthy volunteers and cancer patients, **emvododstat** has demonstrated a favorable pharmacokinetic profile.[6] A drug-drug interaction study in 18 healthy subjects who received a single oral dose of 250 mg **emvododstat** with food provided insight into its clinical pharmacokinetics.[7]

Table 2: Human Pharmacokinetic Parameters of Dextromethorphan With and Without **Emvododstat** 

| Parameter           | Dextromethorphan Alone | Dextromethorphan +<br>Emvododstat |
|---------------------|------------------------|-----------------------------------|
| Cmax (pg/mL)        | 2006                   | 5847                              |
| AUC0-last (h·pg/mL) | 18,829                 | 157,400                           |
| AUC0-inf (h·pg/mL)  | 21,585                 | 362,107                           |



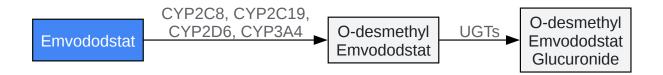
This table illustrates the significant increase in dextromethorphan exposure when coadministered with **emvododstat**, highlighting **emvododstat**'s potent inhibitory effect on CYP2D6.[7]

### Metabolism

The metabolism of **emvododstat** has been investigated in vitro using hepatocytes from various species, including humans. The primary metabolic pathway identified is O-demethylation, followed by glucuronidation.[1][3]

# **Metabolic Pathways**

The major metabolite of **emvododstat** is O-desmethyl **emvododstat**.[1] This metabolite is then further conjugated with glucuronic acid to form O-desmethyl **emvododstat** glucuronide.[1] The formation of O-desmethyl **emvododstat** is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C8, CYP2C19, CYP2D6, and CYP3A4 being involved.[1][3][5]



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Caption: Metabolic pathway of **Emvododstat**.

# **Experimental Protocols**

Metabolite Profiling in Hepatocytes:

- System: Freshly isolated hepatocytes from rats, dogs, monkeys, and humans.
- Incubation: Hepatocytes are incubated with emvododstat at a specified concentration (e.g., 1 μM) in a suitable buffer system at 37°C.
- Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).



- Sample Preparation: The reaction is quenched by adding a solvent like acetonitrile. The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify emvododstat and its metabolites.

# **Drug-Drug Interactions**

**Emvododstat** has been evaluated for its potential to cause drug-drug interactions through the inhibition or induction of drug-metabolizing enzymes and transporters.

### **Cytochrome P450 Inhibition**

In vitro studies have shown that both **emvododstat** and its major metabolite, O-desmethyl **emvododstat**, can inhibit the activity of CYP2D6.[1][3] A clinical drug-drug interaction study confirmed that **emvododstat** is a strong inhibitor of CYP2D6 in humans.[7] In this study, co-administration of a single 250 mg dose of **emvododstat** with the CYP2D6 probe substrate dextromethorphan resulted in a 2.9-fold increase in dextromethorphan Cmax and an 8.4- to 14.9-fold increase in dextromethorphan AUC.[7]

#### **Cytochrome P450 Induction**

In vitro studies have indicated that **emvododstat** and O-desmethyl **emvododstat** can induce the expression of certain CYP enzymes to varying extents.[1][3] The clinical significance of this finding requires further investigation.

#### **Transporter Interactions**

**Emvododstat** and its O-desmethyl metabolite have been shown to inhibit the activity of the Breast Cancer Resistance Protein (BCRP) transporter in vitro.[1][3] However, a clinical drugdrug interaction study with the BCRP substrate rosuvastatin demonstrated no significant impact of **emvododstat** on rosuvastatin exposure. This suggests that clinically significant BCRP-mediated drug interactions are unlikely. Neither **emvododstat** nor its primary metabolite were found to be substrates for common efflux or uptake transporters.[1][3]

Table 3: Summary of In Vitro Drug Interaction Potential of **Emvododstat** and O-desmethyl **Emvododstat** 



| Interaction                          | Emvododstat               | O-desmethyl Emvododstat   |
|--------------------------------------|---------------------------|---------------------------|
| CYP Inhibition                       |                           |                           |
| CYP2D6                               | Inhibitor                 | Inhibitor                 |
| CYP Induction                        | Inducer (extent variable) | Inducer (extent variable) |
| Transporter Inhibition               |                           |                           |
| BCRP                                 | Inhibitor                 | Inhibitor                 |
| Bile Salt Transporters               | No Inhibition             | No Inhibition             |
| Other Efflux/Uptake<br>Transporters  | No Inhibition             | No Inhibition             |
| Transporter Substrate                |                           |                           |
| Common Efflux/Uptake<br>Transporters | No                        | No                        |

# **Experimental Protocols**

CYP Inhibition Assay (In Vitro):

- System: Human liver microsomes or recombinant human CYP enzymes.
- Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6).
- Incubation: Microsomes or recombinant enzymes are incubated with the probe substrate, a
  cofactor-generating system (e.g., NADPH), and varying concentrations of emvododstat or
  its metabolite.
- Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
   The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined.

Clinical Drug-Drug Interaction Study (Emvododstat and Dextromethorphan):[7]

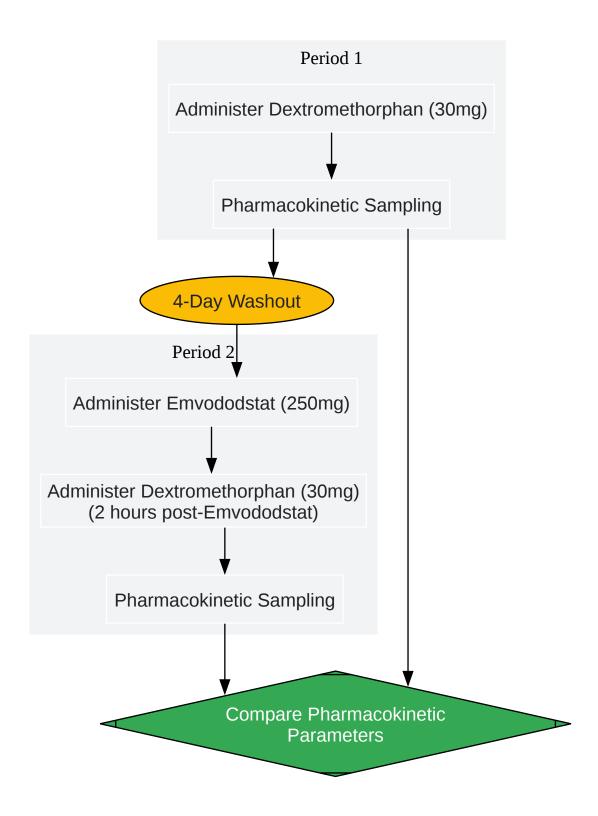






- Design: An open-label, two-period, single-sequence study in healthy volunteers.
- Period 1: Subjects receive a single oral dose of 30 mg dextromethorphan.
- Washout: A 4-day washout period.
- Period 2: Subjects receive a single oral dose of 250 mg emvododstat with food, followed two hours later by a 30 mg oral dose of dextromethorphan.
- Sampling: Serial blood samples are collected over time in both periods to determine the plasma concentrations of dextromethorphan and its metabolite, dextrorphan.
- Analysis: Plasma concentrations are determined using a validated LC-MS/MS method.
   Pharmacokinetic parameters (Cmax, AUC) are calculated and compared between the two periods.





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Caption: Clinical drug-drug interaction study workflow.



#### Conclusion

**Emvododstat** is an orally bioavailable inhibitor of DHODH with a predictable pharmacokinetic profile. Its primary route of metabolism is through O-demethylation mediated by multiple CYP enzymes, followed by glucuronidation. A key clinical consideration is its potent inhibition of CYP2D6, which necessitates careful evaluation of co-administered medications that are substrates for this enzyme. While in vitro findings suggested potential for BCRP inhibition and CYP induction, clinical data for BCRP and further investigation for CYP induction are important for a complete understanding of its drug-drug interaction profile. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising therapeutic agent.

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